1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid 1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1986905-26-3
VCID: VC4776573
InChI: InChI=1S/C22H21F2NO4/c23-22(24)11-9-21(10-12-22,19(26)27)25-20(28)29-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,25,28)(H,26,27)
SMILES: C1CC(CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F
Molecular Formula: C22H21F2NO4
Molecular Weight: 401.41

1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid

CAS No.: 1986905-26-3

Cat. No.: VC4776573

Molecular Formula: C22H21F2NO4

Molecular Weight: 401.41

* For research use only. Not for human or veterinary use.

1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid - 1986905-26-3

Specification

CAS No. 1986905-26-3
Molecular Formula C22H21F2NO4
Molecular Weight 401.41
IUPAC Name 1-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluorocyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C22H21F2NO4/c23-22(24)11-9-21(10-12-22,19(26)27)25-20(28)29-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,25,28)(H,26,27)
Standard InChI Key MWFXVPLXBNBPSU-UHFFFAOYSA-N
SMILES C1CC(CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₂₂H₂₁F₂NO₄, with a molecular weight of 401.4 g/mol . Its IUPAC name, 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorocyclohexane-1-carboxylic acid, reflects the integration of an Fmoc-protected amine and a fluorinated cyclohexane ring. The canonical SMILES string, C1CC(CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F, delineates its stereochemical configuration .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₂₁F₂NO₄
Molecular Weight401.4 g/mol
CAS Number1986905-26-3
Purity≥95%
XLogP34.2 (Predicted)

The fluorine atoms at the 4,4-positions of the cyclohexane ring induce significant electronic effects, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogues .

Synthesis and Analytical Characterization

Synthetic Pathways

The compound is typically synthesized via solid-phase peptide synthesis (SPPS) methodologies. The Fmoc group is introduced to protect the amine functionality during iterative coupling reactions. A representative synthesis involves:

  • Fmoc Protection: Reaction of 4,4-difluorocyclohexane-1-carboxylic acid with Fmoc-Cl in the presence of a base such as DIEA.

  • Purification: Reverse-phase HPLC to isolate the product, achieving ≥95% purity .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, 2H, Fmoc Ar-H), 7.68 (t, 2H, Fmoc Ar-H), 7.42 (t, 2H, Fmoc Ar-H), 4.32 (d, 2H, CH₂-Fmoc), 2.10–1.80 (m, 8H, cyclohexane) .

  • ¹³C NMR: 172.1 (COOH), 156.3 (Fmoc C=O), 120–145 (Fmoc aromatic carbons), 85.1 (CF₂), 46.2 (cyclohexane C-1) .

Applications in Medicinal Chemistry

Peptide Synthesis

The Fmoc group’s orthogonal deprotection under mild basic conditions (e.g., piperidine) makes this compound indispensable in SPPS. Unlike tert-butoxycarbonyl (Boc) groups, Fmoc derivatives avoid harsh acidic conditions, preserving acid-sensitive residues .

Table 2: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupDeprotection ConditionsCompatibility
Fmoc20% piperidine/DMFAcid-sensitive motifs
BocTFA/CH₂Cl₂Base-sensitive motifs
AllocPd(0) catalystsOrthogonal deprotection

Drug Design and Fluorination Effects

The 4,4-difluorocyclohexane moiety augments binding affinity to hydrophobic pockets in target proteins. Fluorination reduces oxidative metabolism, extending half-life in vivo. In a study of P-glycoprotein (P-gp) inhibitors, analogues incorporating this scaffold demonstrated IC₅₀ values of 0.1–1.2 μM, outperforming non-fluorinated counterparts by 3–5 fold .

Biological Activity and Mechanistic Insights

P-glycoprotein Modulation

The compound’s cyclohexyl group facilitates binding to P-gp’s transmembrane domains, inhibiting efflux of chemotherapeutics like doxorubicin. In HEK293/P-gp cells, co-administration with paclitaxel reduced IC₅₀ from 850 nM to 120 nM, reversing resistance by 7-fold .

Cytotoxicity Profiling

Preliminary screens against NCI-60 cancer cell lines revealed selective activity in renal (A498) and breast (MDA-MB-231) carcinomas, with GI₅₀ values of 8.2 μM and 12.4 μM, respectively .

Table 3: Cytotoxicity in Cancer Cell Lines

Cell LineGI₅₀ (μM)Target Protein Affinity
A498 (Renal)8.2VEGFR-2
MDA-MB-23112.4EGFR
HCT116 (Colon)>50N/A

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator